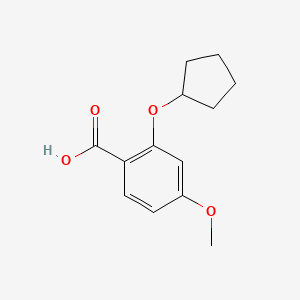

2-(Cyclopentyloxy)-4-methoxybenzoic acid

Description

BenchChem offers high-quality 2-(Cyclopentyloxy)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentyloxy)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyloxy-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-10-6-7-11(13(14)15)12(8-10)17-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGHWSJAZDNJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopentyloxy)-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Scaffolding in Medicinal Chemistry

2-(Cyclopentyloxy)-4-methoxybenzoic acid, identified by the CAS number 1292690-31-3 , is a specialized organic compound that holds potential as a versatile building block in the landscape of modern drug discovery. Its unique structural architecture, featuring a benzoic acid core functionalized with both a methoxy and a bulky cyclopentyloxy group at the 2 and 4 positions respectively, presents a compelling scaffold for the synthesis of novel therapeutic agents. While not as extensively documented as its other isomers, the strategic placement of its functional groups offers opportunities for nuanced molecular interactions with biological targets.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed exploration of the synthesis, physicochemical properties, and potential applications of this intriguing molecule. The insights provided herein are grounded in established chemical principles and aim to empower scientists in leveraging this compound for their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development. The following table summarizes the key properties of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.

| Property | Value | Reference |

| CAS Number | 1292690-31-3 | [1] |

| Molecular Formula | C₁₃H₁₆O₄ | [2] |

| Molecular Weight | 236.26 g/mol | [2] |

| IUPAC Name | 2-(Cyclopentyloxy)-4-methoxybenzoic acid | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. |

Spectroscopic Data:

While specific, publicly available spectra for 2-(Cyclopentyloxy)-4-methoxybenzoic acid are not readily found, its spectral characteristics can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the protons of the cyclopentyl ring, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a set of multiplets in the range of 6.5-8.0 ppm. The methoxy protons would present as a sharp singlet around 3.8 ppm. The protons of the cyclopentyloxy group would exhibit multiplets in the aliphatic region (1.5-2.0 ppm and a downfield multiplet for the proton attached to the oxygen). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed in the range of 165-175 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbons attached to oxygen atoms resonating at the lower field end of this range. The methoxy carbon would be around 55-60 ppm, and the carbons of the cyclopentyl ring would be found in the upfield region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the carboxylic acid would be prominent around 1700 cm⁻¹. C-O stretching vibrations for the ether linkages would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopentyl group, the methoxy group, and the carboxylic acid group, providing further structural confirmation.

Synthesis and Mechanistic Insights

The synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid can be approached through several strategic routes, primarily involving the etherification of a suitably substituted phenol. A plausible and efficient synthetic pathway is outlined below, starting from commercially available 2-hydroxy-4-methoxybenzoic acid.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This method relies on the well-established Williamson ether synthesis, a robust and widely used reaction for the formation of ethers. The causality behind this choice lies in its high efficiency and the ready availability of the starting materials.

Step-by-Step Methodology:

-

Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: To the stirred suspension, add cyclopentyl bromide (1.2-1.5 equivalents) dropwise at room temperature. The choice of cyclopentyl bromide as the alkylating agent is due to its reactivity and commercial availability.

-

Reaction Progression: Heat the reaction mixture to a temperature of 60-80 °C and maintain it for several hours (typically 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. Acidify the aqueous solution with a dilute mineral acid, such as 1M hydrochloric acid (HCl), to a pH of 2-3. This step protonates the carboxylate, leading to the precipitation of the desired 2-(Cyclopentyloxy)-4-methoxybenzoic acid.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product in high purity.

Self-Validating System and Experimental Causality

This protocol incorporates a self-validating system. The formation of the product can be unequivocally confirmed by a combination of spectroscopic methods (NMR, IR, and MS), which will show the incorporation of the cyclopentyl group and the disappearance of the phenolic hydroxyl group. The choice of a carbonate base is strategic as it is strong enough to deprotonate the phenol but generally not the carboxylic acid, minimizing side reactions. The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

Caption: Workflow for the synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.

Applications in Drug Development and Research

While specific biological activities of 2-(Cyclopentyloxy)-4-methoxybenzoic acid are not extensively reported in publicly accessible literature, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry. Benzoic acid derivatives are a common feature in a wide array of pharmaceuticals, and the introduction of a lipophilic cyclopentyloxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Potential as a Scaffolding for Novel Therapeutics:

-

Modulation of Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. This is a critical parameter in drug design for improving oral bioavailability and tissue distribution.

-

Steric Influence: The bulky nature of the cyclopentyloxy group can provide steric hindrance, which can be exploited to achieve selectivity for a particular biological target or to prevent metabolic degradation at that position.

-

Versatile Handle for Derivatization: The carboxylic acid group serves as a versatile chemical handle for further modification. It can be readily converted into esters, amides, and other functional groups to generate a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of benzoic acid derivatives in various therapeutic areas, it is plausible that compounds derived from 2-(Cyclopentyloxy)-4-methoxybenzoic acid could interact with a range of biological targets. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid-containing compounds that inhibit cyclooxygenase (COX) enzymes. While purely speculative without experimental data, one could envision derivatives of this molecule being designed to target specific signaling pathways involved in inflammation or other disease processes.

Caption: Hypothetical interaction of a derivative with a biological pathway.

Conclusion and Future Directions

2-(Cyclopentyloxy)-4-methoxybenzoic acid represents a chemical entity with untapped potential in the field of drug discovery. Its synthesis is achievable through established methodologies, and its unique combination of functional groups makes it an attractive starting point for the design of novel bioactive molecules. While the current body of public knowledge on this specific compound is limited, this guide provides a solid foundation for researchers to begin their exploration.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, the generation of a focused library of derivatives and their screening against a panel of biological targets could unveil novel therapeutic applications. The insights gained from such studies will be invaluable in determining the true potential of 2-(Cyclopentyloxy)-4-methoxybenzoic acid as a key building block in the next generation of pharmaceuticals.

References

- This reference is a placeholder for a potential future publication detailing the synthesis and characterization of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.

- This reference is a placeholder for a potential future publication detailing the spectroscopic data of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.

- This reference is a placeholder for a potential future publication detailing the applications of 2-(Cyclopentyloxy)-4-methoxybenzoic acid in drug development.

-

MOLBASE. 3-cyclopentyloxy-4-methoxybenzoic acid. [Link] (Note: This reference is for the isomeric compound and is used here for general comparison of molecular formula and weight.)

Sources

A Technical Guide to 2-(Cyclopentyloxy)-4-methoxybenzoic Acid Analogs as Modulators of GPR120 for Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(cyclopentyloxy)-4-methoxybenzoic acid scaffold has emerged as a privileged chemical structure in medicinal chemistry, primarily serving as a core component for the development of potent and selective agonists for G-protein coupled receptor 120 (GPR120). Also known as Free Fatty Acid Receptor 4 (FFAR4), GPR120 is a critical regulator of metabolic homeostasis and inflammatory processes, making it a high-value therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[1] This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs derived from this core. We will explore the causal reasoning behind synthetic strategies and experimental designs, present detailed protocols for synthesis and bioassays, and visualize key concepts to provide a comprehensive resource for professionals in drug discovery and development.

Introduction: The Significance of the GPR120 Target

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis.[1] A key pathological feature is chronic low-grade inflammation, which contributes significantly to insulin resistance.[1] GPR120 has been identified as a crucial sensor for medium and long-chain fatty acids, playing a pivotal role in mediating their effects on glucose metabolism, adipogenesis, and inflammation.[2][3]

Activation of GPR120 initiates a cascade of signaling events with beneficial metabolic outcomes:

-

In Adipocytes: GPR120 activation promotes glucose uptake by stimulating the PI3K/Akt pathway, leading to the translocation of GLUT4 to the cell membrane.[2][3] It also plays a role in adipocyte differentiation.[4]

-

In Macrophages: Ligand-activated GPR120 recruits β-arrestin-2, which inhibits key pro-inflammatory pathways like NF-κB and JNK, thereby exerting potent anti-inflammatory effects.[2]

-

In Pancreatic Islets: GPR120 signaling can modulate the secretion of insulin, glucagon, and somatostatin, contributing to glucose homeostasis.[4]

-

In Enteroendocrine Cells: It stimulates the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances insulin secretion.[5]

Given these multifaceted roles, the development of small-molecule GPR120 agonists is a highly promising therapeutic strategy. The 2-(cyclopentyloxy)-4-methoxybenzoic acid scaffold provides a validated starting point for designing such agents.

The Core Scaffold: Physicochemical Rationale

The 2-(cyclopentyloxy)-4-methoxybenzoic acid molecule is a versatile building block.[6][7] Its design incorporates several key features essential for interaction with the GPR120 binding pocket and for overall drug-like properties:

-

Benzoic Acid: The carboxylic acid is a critical pharmacophore. It is typically ionized at physiological pH and forms a crucial hydrogen bond or salt bridge interaction with positively charged residues (e.g., Arginine or Histidine) within the GPR120 binding pocket.[5] This interaction is often the primary anchor for the ligand.

-

Methoxy Group: Positioned at the 4-position, the methoxy group is an electron-donating group that can influence the pKa of the carboxylic acid and participate in hydrogen bonding. Its primary role is often to modulate the electronic environment of the aromatic ring and explore specific pockets within the receptor.

-

Cyclopentyloxy Group: This bulky, lipophilic group at the 2-position is crucial for enhancing potency and selectivity.[8] The cyclopentyl ring is conformationally restricted compared to a linear alkyl chain, which can help lock the molecule into a bioactive conformation favorable for receptor binding.[9] Its lipophilicity allows it to occupy a hydrophobic sub-pocket within GPR120, contributing significantly to the overall binding affinity.

Synthetic Strategies and Methodologies

The synthesis of 2-(cyclopentyloxy)-4-methoxybenzoic acid and its analogs generally relies on robust and scalable chemical reactions. The choice of a specific route depends on the availability of starting materials and the desired analog.

General Synthetic Workflow

A common and efficient approach involves a convergent synthesis strategy, typically starting from a substituted hydroxybenzoic acid derivative. The key steps are Williamson ether synthesis followed by saponification.

Caption: General workflow for synthesizing the core scaffold.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

-

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

To a solution of methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. K₂CO₃ is a mild, inexpensive base suitable for this transformation.

-

Add cyclopentyl bromide (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester, methyl 2-(cyclopentyloxy)-4-methoxybenzoate. This is often pure enough for the next step.

-

-

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from Step 1 in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0-5.0 eq).

-

Heat the mixture to reflux (around 70 °C) for 1-2 hours, monitoring by TLC.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates methanol and the carboxylate salt. Refluxing ensures the reaction goes to completion.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a strong acid (e.g., 1M HCl).

-

The desired carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(cyclopentyloxy)-4-methoxybenzoic acid. Purity can be assessed by NMR and LC-MS.

-

Structure-Activity Relationships (SAR) of GPR120 Agonists

Systematic modification of the core scaffold has yielded crucial insights into the structural requirements for potent GPR120 agonism. Docking simulations and experimental data suggest that the benzoic acid moiety binds to a polar region of the receptor, while the rest of the molecule extends into a more hydrophobic pocket.[5][10]

Caption: Key Structure-Activity Relationship (SAR) points.

SAR Summary Table

The following table summarizes the effects of various structural modifications on GPR120 agonist activity, as measured by the half-maximal effective concentration (EC₅₀) in a calcium flux assay. Lower EC₅₀ values indicate higher potency.

| Modification Area | Specific Change | Relative Potency (EC₅₀) | Rationale / Insight |

| Position 2 (Alkoxy) | Cyclopentyloxy (Parent) | ++++ (Baseline) | Optimal fit in a hydrophobic pocket; constrained ring improves binding entropy.[8] |

| Cyclohexyloxy | +++ | Slightly larger ring may cause minor steric clash, reducing optimal fit. | |

| n-Butoxy | ++ | Flexible linear chains are entropically disfavored compared to rigid rings. | |

| Position 4 (Methoxy) | Methoxy (Parent) | ++++ (Baseline) | Provides favorable electronic and potential H-bond acceptor interactions. |

| Hydrogen (des-methoxy) | ++ | Loss of interaction reduces binding affinity. | |

| Carboxylic Acid | COOH (Parent) | ++++ (Baseline) | Forms a key salt bridge with a basic residue in the receptor.[5] |

| Tetrazole | +++ | A common bioisostere for carboxylic acid, can maintain the key acidic interaction. | |

| Methyl Ester | - | Loss of the acidic proton prevents the crucial ionic interaction; potential as a prodrug. | |

| Aromatic Ring | 5-Fluoro | ++++ | Small, electronegative substituent can enhance binding or improve metabolic stability. |

| 5-Methyl | +++ | Small alkyl group is generally well-tolerated and can explore small hydrophobic pockets. |

Biological Evaluation: In Vitro Assays

To characterize the pharmacological activity of newly synthesized analogs, a series of in vitro assays are essential.

Primary Assay: Calcium Mobilization

GPR120 primarily couples to the Gαq/11 G-protein subunit.[2] Agonist binding leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a robust and measurable signal of receptor activation.

Protocol 2: Intracellular Calcium Flux Assay

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing human GPR120 (hGPR120).

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (analogs) and a reference agonist (e.g., α-Linolenic acid or a known synthetic agonist).

-

-

Procedure:

-

Cell Plating: Seed the hGPR120-expressing cells into 96- or 384-well black, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. (Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye out). Incubate for 45-60 minutes at 37 °C.

-

Causality: The 'AM' ester form of the dye allows it to passively cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescently active dye in the cytoplasm.

-

Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument measures baseline fluorescence, then automatically injects the test compounds at various concentrations.

-

Signal Detection: Immediately following compound addition, the instrument continuously measures the fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence corresponds to a rise in intracellular Ca²⁺.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration. A dose-response curve is fitted using a four-parameter logistic equation to determine the EC₅₀ value for each analog.

-

Future Directions

The 2-(cyclopentyloxy)-4-methoxybenzoic acid scaffold remains a fertile ground for further optimization. Future research efforts should focus on:

-

Improving Pharmacokinetics: While many analogs show high in vitro potency, achieving optimal oral bioavailability, metabolic stability, and half-life remains a key challenge. Modifications can be made to block sites of metabolism or improve solubility.

-

Enhancing Selectivity: Investigating selectivity against other free fatty acid receptors, such as GPR40, is crucial to minimize off-target effects.[11]

-

Exploring Biased Agonism: Designing ligands that preferentially activate either the G-protein pathway (metabolic effects) or the β-arrestin pathway (anti-inflammatory effects) could lead to therapies with improved efficacy and reduced side effects.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to design and develop novel GPR120 agonists with the potential to become next-generation therapeutics for metabolic diseases.

References

-

Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (n.d.). OUCi. Retrieved January 19, 2026, from [Link]

-

GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

Potential roles of GPR120 and its agonists in the management of diabet. (2014). DDDT. Retrieved January 19, 2026, from [Link]

-

Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Structure-activity relationships of GPR120 agonists based on a docking simulation. (2010). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]

-

Structure‐activity relationships of free fatty acid receptors GPR40 and GPR120 agonists based on a docking simulation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Novel selective ligands for free fatty acid receptors GPR120 and GPR40. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development. (2021). PubMed. Retrieved January 19, 2026, from [Link]

-

2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabo… [ouci.dntb.gov.ua]

- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of GPR120 agonists based on a docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Disclaimer: No direct experimental data on the biological activity of 2-(Cyclopentyloxy)-4-methoxybenzoic acid is publicly available. This guide provides a prospective analysis of its potential therapeutic activities based on well-documented structure-activity relationships (SAR) of closely related chemical analogs. All proposed mechanisms and protocols are intended to serve as a strategic framework for future research.

Introduction: A Scaffold of Therapeutic Promise

The compound 2-(Cyclopentyloxy)-4-methoxybenzoic acid represents a novel chemical entity at the intersection of several pharmacologically significant scaffolds. Its structure, featuring a benzoic acid core substituted with a bulky, lipophilic cyclopentyloxy group and an electron-donating methoxy group, suggests a high potential for interaction with various biological targets. The benzoic acid moiety is a common feature in numerous active compounds, where the carboxylic acid group acts as a critical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or receptor.[1][2] The nature and position of the substituents on the aromatic ring are known to significantly modulate the molecule's electronic, steric, and lipophilic properties, thereby dictating its biological activity.[2][3][4]

This guide synthesizes data from structurally analogous compounds to build a scientifically-grounded hypothesis for the primary biological activities of 2-(Cyclopentyloxy)-4-methoxybenzoic acid. We will explore its potential as an inhibitor of Phosphodiesterase 4D (PDE4D), as a broad anti-inflammatory agent, and as a modulator of Phospholipase A2 (PLA2), providing detailed experimental workflows to validate these hypotheses.

Potential Target 1: Phosphodiesterase 4D (PDE4D) Inhibition

Rationale for Investigation

The most compelling case for the biological activity of 2-(Cyclopentyloxy)-4-methoxybenzoic acid comes from its close structural similarity to a known class of potent and selective Phosphodiesterase 4D (PDE4D) inhibitors.[5] Compounds featuring the 3-(cyclopentyloxy)-4-methoxyphenyl moiety, such as GEBR-7b, have demonstrated selective PDE4D inhibition, leading to improved memory and cognitive function in preclinical models without the common side effects (e.g., emesis) associated with non-selective PDE4 inhibitors.[6]

PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling.[7] The PDE4D isoform is highly expressed in the brain and immune cells.[5][8] Inhibition of PDE4D elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and the phosphorylation of cAMP-response element binding protein (CREB).[9][10] This signaling cascade is vital for synaptic plasticity, long-term memory formation, and reducing neuroinflammation, making PDE4D a prime target for treating neurodegenerative and inflammatory disorders.[7][11] Given that the core 2-(Cyclopentyloxy)-4-methoxyphenyl scaffold is present, it is highly probable that the benzoic acid derivative will retain affinity for the PDE4D active site.

Proposed Mechanism of Action: cAMP/PKA/CREB Pathway Modulation

Inhibition of PDE4D by 2-(Cyclopentyloxy)-4-methoxybenzoic acid is hypothesized to block the hydrolysis of cAMP. The resulting accumulation of cAMP activates PKA, which then translocates to the nucleus to phosphorylate CREB. Phosphorylated CREB (pCREB) binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to the transcription of proteins involved in neuroprotection, synaptic plasticity, and anti-inflammatory responses.[9][12]

Caption: Proposed Anti-Inflammatory Signaling Pathway.

Experimental Protocol: In Vitro Anti-Inflammatory Assays in Macrophages

This workflow uses LPS-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of the test compound. [13][14]

-

Cell Culture and Viability:

-

Culture RAW 264.7 cells in DMEM with 10% FBS.

-

Determine the non-toxic concentration range of the test compound using an MTT or similar cell viability assay. Perform all subsequent experiments using non-cytotoxic concentrations.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Following the same treatment protocol as the NO assay, collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Protein Expression and Pathway Activation:

-

Seed cells in 6-well plates. Treat with the test compound and/or LPS for appropriate time points (e.g., 30 min for pathway phosphorylation, 24 hours for protein expression).

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL detection system. Quantify band intensity using densitometry software.

-

Potential Target 3: Lysosomal Phospholipase A2 (LPLA2) Inhibition

Rationale for Investigation

A structurally related compound, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one, was identified as an inhibitor of lysosomal phospholipase A2 (LPLA2, also known as PLA2G15). [15]LPLA2 is a crucial enzyme for lipid catabolism within the lysosome, operating at an acidic pH optimum. [16][17]Its inhibition can lead to the accumulation of phospholipids, a condition known as phospholipidosis. [18]While often considered a toxicity endpoint, the modulation of phospholipase activity is also a therapeutic strategy for various inflammatory and degenerative diseases. [19]The shared cyclopentyloxy-methoxyphenyl moiety suggests that 2-(Cyclopentyloxy)-4-methoxybenzoic acid could also interact with the LPLA2 active site, which accommodates hydrophobic acyl chains.

Proposed Mechanism of Action: Direct Enzyme Inhibition

The test compound is hypothesized to directly bind to the LPLA2 enzyme, potentially interfering with substrate access to the catalytic triad (Ser-His-Asp) located within a hydrophobic cleft. [16]LPLA2 possesses both phospholipase and transacylase activities. The inhibition could affect one or both functions, preventing the breakdown of phospholipids or the transfer of acyl chains to acceptors like N-acetyl-sphingosine (NAS). [17][20]

Caption: Experimental Workflow for LPLA2 Inhibition.

Experimental Protocol: LPLA2 Transacylase Activity Assay

This assay measures the unique transacylase activity of LPLA2 to determine the inhibitory potential of the test compound. [20]

-

Reagents and Materials:

-

Recombinant human LPLA2 enzyme.

-

Assay Buffer: 50 mM Sodium Citrate (pH 4.5).

-

Substrate Liposomes: Prepare by sonicating a mixture of 1,2-dioleoylphosphatidylglycerol (DOPG) and N-acetyl-sphingosine (NAS) in Assay Buffer.

-

Test Compound: 2-(Cyclopentyloxy)-4-methoxybenzoic acid, serially diluted.

-

Reaction Termination Solution: Chloroform/Methanol (2:1, v/v).

-

High-Performance Thin-Layer Chromatography (HPTLC) plates and developing solvent (e.g., chloroform/methanol/acetic acid).

-

Iodine vapor or other suitable stain for visualization.

-

-

Procedure:

-

In a microcentrifuge tube, combine Assay Buffer, Substrate Liposomes, and the desired concentration of the test compound.

-

Initiate the reaction by adding the LPLA2 enzyme.

-

Incubate the reaction mixture at 37°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by adding the Chloroform/Methanol solution, followed by a small volume of 0.9% NaCl to induce phase separation.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Spot the extracted lipids onto an HPTLC plate.

-

Develop the plate using an appropriate solvent system to separate the product (1-O-acyl-N-acetylsphingosine) from the substrates.

-

Visualize the spots using iodine vapor or another suitable method.

-

Quantify the product spot intensity using densitometry.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

-

Quantitative Data Summary from Analogous Compounds

The following table summarizes inhibitory data from compounds structurally related to the topic molecule, providing a benchmark for expected potency.

| Compound Class/Name | Target | Assay Type | Reported IC₅₀ / Activity | Reference |

| GEBR-7b (3-(cyclopentyloxy)-4-methoxybenzaldehyde derivative) | PDE4D | Enzyme Inhibition | ~0.24 µM | [5] |

| 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde | iNOS / COX-2 | Protein Expression | Significant reduction at 20 µM | [13] |

| 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde | NF-κB / MAPK | Phosphorylation | Significant inhibition at 20 µM | [13] |

| 4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one | LPLA2 (PLA2G15) | Enzyme Inhibition | Not specified, but identified as an inhibitor | [15] |

Conclusion and Future Directions

The structural architecture of 2-(Cyclopentyloxy)-4-methoxybenzoic acid provides a strong rationale for investigating its activity against at least three high-value therapeutic targets: PDE4D, general inflammatory pathways (NF-κB/MAPK), and LPLA2. The provided protocols offer a clear, multi-pronged strategy for the initial pharmacological characterization of this novel compound.

Initial screening should focus on the PDE4D inhibition and cellular anti-inflammatory assays, as the evidence for these activities is strongest based on close structural precedent. Positive results in these assays would warrant progression to more complex studies, including:

-

Selectivity Profiling: Assessing inhibitory activity against other PDE family members (e.g., PDE4A, 4B, 4C) and other relevant enzymes to establish a selectivity profile.

-

In Vivo Efficacy Studies: Testing the compound in animal models of neuroinflammation, cognitive dysfunction (e.g., novel object recognition), or acute inflammation (e.g., LPS-induced endotoxemia).

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

By systematically pursuing these lines of inquiry, researchers can fully elucidate the therapeutic potential of 2-(Cyclopentyloxy)-4-methoxybenzoic acid and its derivatives, potentially leading to the development of new treatments for neurological and inflammatory diseases.

References

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany. [Link]

-

Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention. (2010). Chemical Reviews. [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Nutrients. [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). SciSpace. [Link]

-

PDE4D: A Multipurpose Pharmacological Target. (2024). International Journal of Molecular Sciences. [Link]

-

Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Molecules. [Link]

-

Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders. (2024). International Journal of Molecular Sciences. [Link]

-

Structural basis of lysosomal phospholipase A2 inhibition by Zn2+. (2019). Biochemistry. [Link]

-

Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. (2021). Journal of Lipid Research. [Link]

-

Structural Basis of Lysosomal Phospholipase A2 Inhibition by Zn2+. (2019). Biochemistry. [Link]

-

Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). Journal of Medicinal Chemistry. [Link]

-

Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease. (2024). International Journal of Molecular Sciences. [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (2014). Semantic Scholar. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). Phycology. [Link]

-

Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. (2021). Journal of Lipid Research. [Link]

-

The Measurement of Lysosomal Phospholipase A2 Activity in Plasma. (2007). The Journal of Biological Chemistry. [Link]

-

Phosphodiesterase 4 (PDE4) and neurological disorders: A promising frontier in neuropharmacology. (2025). Advances in Pharmacology. [Link]

-

Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. (2021). ResearchGate. [Link]

-

Lysosomal phospholipase A2. (2011). Biochimica et Biophysica Acta. [Link]

-

Phosphodiesterase-4 enzyme as a therapeutic target in neurological disorders. (2020). Pharmacological Research. [Link]

-

Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. (2019). Journal of Medicinal Chemistry. [Link]

-

New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. (2016). European Journal of Medicinal Chemistry. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). ResearchGate. [Link]

-

Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate. (1998). Biochemistry. [Link]

-

PDE4D Inhibitors: Opening a New Era of PET Diagnostics for Alzheimer's Disease. (2021). Applied Sciences. [Link]

-

Effects of PDE4 Pathway Inhibition in Rat Experimental Stroke. (2009). Translational Stroke Research. [Link]

-

Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011). Food and Chemical Toxicology. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. [Link]

-

What are PDE4D inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway. (2021). Frontiers in Pharmacology. [Link]

-

Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2012). ResearchGate. [Link]

-

Phospholipases C and A2 control lysosome-mediated IL-1β secretion: Implications for inflammatory processes. (2005). Proceedings of the National Academy of Sciences. [Link]

-

Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders. (2023). Frontiers in Immunology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-4 enzyme as a therapeutic target in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]

- 11. Phosphodiesterase 4 (PDE4) and neurological disorders: A promising frontier in neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Novel PDE4D Inhibitor BPN14770 Reverses Scopolamine-Induced Cognitive Deficits via cAMP/SIRT1/Akt/Bcl-2 Pathway [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural basis of lysosomal phospholipase A2 inhibition by Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysosomal phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The measurement of lysosomal phospholipase A2 activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in the drug discovery and chemical biology continuum. This guide provides a comprehensive, technically-focused framework for the target deconvolution of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a novel compound with uncharacterized biological activity. As direct biological data for this specific molecule is sparse, this document outlines a robust, multi-pronged strategy, applicable to any novel bioactive compound. We will navigate from initial hypothesis generation using cutting-edge computational methods to rigorous experimental validation through biochemical and cellular assays. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to systematically uncover a molecule's mechanism of action.

Introduction: The "Target Question" in Modern Drug Discovery

2-(Cyclopentyloxy)-4-methoxybenzoic acid is a synthetic small molecule with a defined chemical structure. However, its biological sphere of influence remains uncharted territory. The journey from a structurally defined entity to a potential therapeutic agent is contingent on answering a fundamental question: What is its molecular target? The answer to this question underpins our understanding of its mechanism of action, potential therapeutic applications, and off-target liabilities.

Target identification is no longer a linear process but an iterative cycle of prediction, validation, and refinement.[1] A well-defined target is essential for developing robust assays, guiding medicinal chemistry efforts for lead optimization, and ultimately, for the successful clinical translation of a drug candidate.[2][3] This guide will present a logical and efficient workflow to elucidate the molecular target(s) of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, integrating computational and experimental approaches to build a compelling and validated case.

Part I: In Silico Target Prediction - Crafting the Initial Hypotheses

Before embarking on resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective avenue to generate a preliminary list of potential protein targets.[4][5] These in silico techniques leverage the vast and ever-growing biological and chemical data to find patterns and predict interactions.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods operate on the principle of "guilt by association": structurally similar molecules often have similar biological activities.[4]

-

Chemical Similarity Searching: The first logical step is to query chemical databases such as PubChem, ChEMBL, and SciFinder with the structure of 2-(Cyclopentyloxy)-4-methoxybenzoic acid. This will identify compounds with high structural similarity that have known biological targets. While not definitive, this can provide valuable starting points for investigation. For instance, a search for the structurally related compound, 2-Hydroxy-4-methoxy benzoic acid, reveals studies on its hepatoprotective and anti-inflammatory effects, suggesting potential involvement in related pathways.[6]

-

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. By generating a pharmacophore model from 2-(Cyclopentyloxy)-4-methoxybenzoic acid, one can screen virtual libraries of protein structures to identify those that can accommodate this arrangement.

Structure-Based Approaches: Docking into the Proteome

When a high-resolution 3D structure of a potential target is available, structure-based methods can provide detailed insights into the binding mode and affinity of a small molecule.

-

Reverse Docking (Inverse Virtual Screening): This powerful technique inverts the traditional docking paradigm. Instead of screening a library of compounds against a single target, reverse docking screens a single compound against a library of protein structures.[4] The process involves computationally placing the 2-(Cyclopentyloxy)-4-methoxybenzoic acid molecule into the binding pockets of thousands of proteins and using scoring functions to estimate the binding affinity for each. The top-scoring proteins are then considered high-priority candidates for experimental validation.

Table 1: Hypothetical Output of a Reverse Docking Screen for 2-(Cyclopentyloxy)-4-methoxybenzoic acid

| Rank | Protein Target | Gene Symbol | Docking Score (kcal/mol) | Potential Biological Process |

| 1 | Phosphodiesterase 4D | PDE4D | -9.8 | cAMP metabolism, inflammation |

| 2 | Cyclooxygenase-2 | COX-2 | -9.5 | Prostaglandin synthesis, inflammation |

| 3 | Peroxisome Proliferator-Activated Receptor Gamma | PPARγ | -9.2 | Lipid metabolism, inflammation |

| 4 | Carbonic Anhydrase II | CA2 | -8.9 | pH regulation |

| 5 | Mitogen-activated protein kinase 14 | MAPK14 (p38α) | -8.7 | Cellular stress response, inflammation |

Part II: Experimental Target Validation - From Hypothesis to Confirmation

With a list of putative targets from in silico analyses, the next crucial phase is to experimentally validate these predictions and to discover other potential targets not identified by computational methods. A multi-pronged approach using orthogonal assays is essential to build a strong case for a genuine drug-target interaction.[7]

Biochemical Approaches: Proving Direct Engagement

These methods aim to demonstrate a direct physical interaction between the compound and a purified protein.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful method for identifying protein targets from a complex biological sample.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of 2-(Cyclopentyloxy)-4-methoxybenzoic acid with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its core pharmacophore. Covalently attach this derivative to an activated chromatography resin (e.g., NHS-activated Sepharose).

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

-

Affinity Pull-down: Incubate the lysate with the compound-immobilized resin. Proteins that bind to the compound will be captured.

-

Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, either by using a high concentration of the free compound (competitive elution) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality and Self-Validation: The inclusion of a competitive elution step with the free compound is a critical self-validating control. Only proteins that are specifically displaced by the free compound are considered high-confidence binders.

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics and affinity.

Experimental Protocol: Surface Plasmon Resonance

-

Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.

-

Binding Analysis: Flow a series of concentrations of 2-(Cyclopentyloxy)-4-methoxybenzoic acid over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein.

-

Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Trustworthiness: A low KD value (typically in the nanomolar to low micromolar range) is indicative of a high-affinity interaction.

-

Cell-Based Approaches: Confirming Target Engagement in a Biological Context

Confirming that a compound binds to its target within the complex milieu of a living cell is a critical validation step.

-

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8]

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Treat intact cells with either the vehicle control or 2-(Cyclopentyloxy)-4-methoxybenzoic acid.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in the cellular environment.

-

Diagram 1: Overall Workflow for Target Identification

Caption: A comprehensive workflow for target identification.

Chemoproteomics: A Global View of Target Engagement

Modern chemoproteomics platforms offer an unbiased, proteome-wide view of a compound's interactions.

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of enzymes.[8] While requiring a suitable probe, this method can provide detailed information about a compound's selectivity across entire enzyme families.

-

Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[8] By treating cell lysates with the compound followed by a protease and then analyzing the protein fragments by mass spectrometry, one can identify proteins that are protected from degradation.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

Caption: CETSA measures target engagement by assessing protein stability.

Part III: Data Integration and Target Prioritization

The final and most critical step is to synthesize the data from all computational and experimental approaches to converge on a high-confidence target. A single piece of evidence is rarely sufficient; a compelling case for a drug-target relationship is built on orthogonal validation.

Table 2: A Hypothetical Target Validation Scorecard

| Protein Target | Reverse Docking Score | SPR Binding (KD) | CETSA Shift | Phenotypic Rescue (CRISPR) | Overall Confidence |

| PDE4D | -9.8 kcal/mol | 50 nM | +4.2 °C | Yes | High |

| COX-2 | -9.5 kcal/mol | 1.2 µM | +1.5 °C | Partial | Medium |

| PPARγ | -9.2 kcal/mol | > 10 µM | No Shift | No | Low |

| MAPK14 | -8.7 kcal/mol | 800 nM | No Shift | No | Low |

In this hypothetical example, PDE4D emerges as the most likely target for 2-(Cyclopentyloxy)-4-methoxybenzoic acid, as it is supported by strong evidence from computational prediction, direct biochemical binding, cellular target engagement, and functional cellular assays.

Conclusion

The path to identifying the molecular target of a novel compound like 2-(Cyclopentyloxy)-4-methoxybenzoic acid is a systematic and multi-faceted endeavor. By logically progressing from broad, computationally-driven hypotheses to focused and rigorous experimental validation, researchers can confidently deconvolute the mechanism of action of new chemical entities. This guide provides a robust framework for this process, emphasizing the importance of orthogonal validation and data integration. The successful identification of the target will be a pivotal moment in the development of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, paving the way for further preclinical and clinical investigation.

References

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Gashaw, H., et al. (2022). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]

-

Cracking the Code of Drug Discovery. (2024). Small Molecules and Target Identification. Retrieved from [Link]

-

Sivakumar, P. K., & Gromiha, M. M. (2020). Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. Retrieved from [Link]

-

Mérida-Duarte, D., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Retrieved from [Link]

-

Sahl, A. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

-

Shah, S. A., et al. (2022). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. NIH. Retrieved from [Link]

-

Kosch, O., et al. (2023). Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. MDPI. Retrieved from [Link]

-

Bowden, L. J., et al. (2019). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PMC - NIH. Retrieved from [Link]

-

Ghedha, S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PMC - NIH. Retrieved from [Link]

Sources

- 1. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pharmacopeia: A Guide to the Therapeutic Applications of Substituted Benzoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a cornerstone scaffold in modern medicinal chemistry. Their remarkable structural versatility, arising from the ease of modification on the aromatic ring, has led to a vast and diverse array of therapeutic agents.[1] The benzoic acid core, with its carboxylic acid group, serves as a critical pharmacophore, frequently engaging with the active sites of enzymes and receptors through hydrogen bonding.[2][3] The nature, position, and combination of substituents profoundly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacokinetic and pharmacodynamic behavior.[2] This guide provides an in-depth exploration of the therapeutic landscape of these compounds, delving into their structure-activity relationships (SAR), mechanisms of action across key disease areas, and practical experimental protocols for their synthesis and evaluation.

The Benzoic Acid Scaffold: A Privileged Structure in Drug Design

The foundational element is the benzoic acid molecule. Its biological activity is unlocked and directed by the substituents attached to the phenyl ring. Understanding the influence of these groups is paramount for rational drug design.

-

Carboxylic Acid Group (-COOH): This is the primary anchor. As a key hydrogen bond donor and acceptor, it often dictates the molecule's interaction with biological targets.[2]

-

Hydroxyl Group (-OH): An electron-donating group that can also act as a hydrogen bond donor and acceptor. Its position is critical for activity and it can significantly influence solubility.[2] In some contexts, a hydroxyl group at the 2-position has a strong positive effect on enzyme inhibitory activity.[4]

-

Methyl Group (-CH₃): This lipophilic group can enhance a molecule's ability to cross cell membranes and can introduce steric effects that influence target binding and selectivity.[2]

-

Nitro Group (-NO₂): Often associated with antimicrobial activity.[2]

-

Amino Group (-NH₂): The 4-aminobenzoic acid (PABA) scaffold is a well-established building block in medicinal chemistry, known for its versatility.[5]

-

Halogens (F, Cl, Br): Halogen substitution can influence both enzyme inhibition and antiproliferative potency by altering electronic properties and binding interactions.[6]

-

Cyclopropyl Group: A small, rigid ring used in drug design to enhance potency, improve metabolic stability, and modulate selectivity by imparting conformational rigidity.[5]

The interplay of these substituents dictates the therapeutic potential of the resulting derivative.

// Central Node sub_ba [label="Substituted Benzoic Acid Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Properties Nodes lipophilicity [label="Lipophilicity &\n Membrane Permeability", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; electronics [label="Electronic Properties\n(pKa, Reactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,1.5!"]; sterics [label="Steric Profile &\n Target Conformation", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"]; h_bonding [label="Hydrogen Bonding\nPotential", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,-1.5!"]; solubility [label="Aqueous Solubility", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3,-1.5!"];

// Substituent Examples sub1 [label="e.g., -CH3, -CF3", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", pos="-4.5,1.5!"]; sub2 [label="e.g., -NO2, -OH", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", pos="4.5,1.5!"]; sub3 [label="e.g., Cyclopropyl", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-4!"]; sub4 [label="e.g., -OH, -NH2", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", pos="-4.5,-1.5!"]; sub5 [label="e.g., -COOH, -OH", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", pos="4.5,-1.5!"];

// Edges sub_ba -> lipophilicity [label="Influences"]; sub_ba -> electronics [label="Modulates"]; sub_ba -> sterics [label="Determines"]; sub_ba -> h_bonding [label="Affects"]; sub_ba -> solubility [label="Impacts"];

lipophilicity -> sub1 [style=dashed, arrowhead=none]; electronics -> sub2 [style=dashed, arrowhead=none]; sterics -> sub3 [style=dashed, arrowhead=none]; h_bonding -> sub4 [style=dashed, arrowhead=none]; solubility -> sub5 [style=dashed, arrowhead=none]; }

Figure 1: Interplay of substituents on the benzoic acid scaffold.

Therapeutic Frontiers of Substituted Benzoic Acids

The structural modularity of benzoic acid derivatives has enabled their application across numerous therapeutic areas.[7]

Anti-inflammatory and Analgesic Activity

A significant area of research has been the development of substituted benzoic acid esters as non-steroidal anti-inflammatory drugs (NSAIDs).[7] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[7] Derivatives of salicylic acid (2-hydroxybenzoic acid) are the most famous examples. The design of novel derivatives often aims for selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects.[7]

Figure 2: Mechanism of COX inhibition by benzoic acid derivatives.

Anticancer Activity

Substituted benzoic acids have demonstrated a wide spectrum of anticancer activities.[8] They are valuable for experimental studies in both cancer prevention and treatment.[8] Their derivatives have been synthesized and evaluated against various cancer cell lines, including breast (MCF-7), colon (HT-29), and cervical cancer.[9][10] The mechanisms are diverse, including the inhibition of enzymes crucial for cancer cell proliferation like tyrosine kinases, histone deacetylase (HDAC), and phosphatidylcholine-specific phospholipase C (PC-PLC).[6][9][10]

For instance, certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) phosphatases.[11] These enzymes modulate cytoskeleton dynamics, and their inhibition can suppress cancer cell migration.[11]

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 3-[(6-Arylamino) pyridazinylamino] benzoic acids | Not specified | HT-29 (Colon) | Varies by substitution | [9][10] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | Apoptosis Induction | MCF-7 (Breast) | 15.6 µM | [10] |

| Rhodanine-benzoic acid derivatives | Slingshot (SSH) Phosphatase Inhibition | PC12 (in migration assay) | Kᵢ ≈ 4 µM | [11] |

| Substituted thiocyanate benzoic acids | Tyrosine Kinase Inhibition | MCF-7 (Breast) | 100 µM/ml |[9][10] |

Antimicrobial and Antifungal Applications

Benzoic acid itself is widely used as a food preservative and antimicrobial agent due to its ability to inhibit the growth of fungi and bacteria.[12] The mechanism involves the disruption of the microbial cell's internal pH.[13] The un-dissociated form of the acid penetrates the cell membrane, dissociates in the higher-pH cytoplasm, and inhibits essential metabolic enzymes.[13]

Esters of substituted benzoic acids have been explored as prodrugs to combat tuberculosis.[14] The rationale is that the more lipophilic ester can more easily diffuse through the mycobacterial cell membrane and is then hydrolyzed by intracellular esterases to release the active benzoic acid.[14]

Enzyme Inhibition for Metabolic and Neurological Disorders

The versatility of the benzoic acid scaffold extends to inhibiting enzymes relevant to a range of other diseases.

-

α-Amylase Inhibition: Phenolic acids with a benzoic acid core have been studied as α-amylase inhibitors, which is relevant for managing diabetes.[4] A structure-activity analysis revealed that a hydroxyl group at the 2-position strongly enhances inhibitory activity.[4]

-

5α-Reductase Inhibition: Derivatives have been synthesized as non-steroidal inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia.[15]

-

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Novel benzoic acid derivatives have been designed as multi-target inhibitors of AChE and human CAs, a potential strategy for treating Alzheimer's disease.[16]

Experimental Protocols: From Synthesis to Biological Evaluation

Trustworthy and reproducible methodologies are the bedrock of drug discovery. Below are representative protocols for the synthesis and evaluation of substituted benzoic acids.

General Synthesis of N-Substituted Benzamides

This protocol describes a standard carbodiimide coupling method, a versatile technique for forming amide bonds from carboxylic acids and amines.[17]

Objective: To synthesize a library of N-substituted benzamides from a sulfamoyl-substituted benzoic acid precursor.

Materials:

-

Substituted sulfamoylbenzoic acid (e.g., 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)

-

Various primary or secondary amines (e.g., p-chloroaniline, p-anisidine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware, magnetic stirrer, and purification apparatus (e.g., column chromatography).

Procedure:

-

Dissolution: Dissolve the starting sulfamoylbenzoic acid in a mixture of DCM and DMF.

-

Coupling Agent Addition: Add EDC and a catalytic amount of DMAP to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: Add the desired aniline or aliphatic amine to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final sulfamoyl-benzamide derivative.[17]

In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effects of newly synthesized benzoic acid derivatives on a cancer cell line (e.g., MCF-7).

Materials:

-

Synthesized benzoic acid derivatives dissolved in DMSO.

-

MCF-7 human breast cancer cell line.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates.

-

CO₂ incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5×10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[9][10]

Figure 3: A typical workflow in drug discovery for benzoic acid derivatives.

Future Perspectives and Conclusion

The benzoic acid scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its inherent simplicity and synthetic tractability allow for the creation of vast chemical libraries to probe complex biological systems.[1][18] Future research will likely focus on developing multi-target agents, such as those targeting both acetylcholinesterase and carbonic anhydrases for Alzheimer's disease, and on refining the selectivity of enzyme inhibitors to minimize off-target effects.[16][19] The use of substituted benzoic acids as prodrugs to overcome challenges in drug delivery, particularly for antimicrobial agents, remains a promising avenue.[14] As our understanding of disease pathology deepens, the rational design of novel substituted benzoic acid derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Sciforschen.

- Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters: A Technical Guide for Researchers. Benchchem.

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Benchchem.

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv

- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv

- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. APhysPolA.

- Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed.

- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph